molecular formula C17H18N6O2 B2876835 3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 863018-15-9

3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2876835
CAS No.: 863018-15-9
M. Wt: 338.371
InChI Key: XRHWVVBTTJSMFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidin-7-one class, a heterocyclic scaffold with demonstrated pharmacological relevance, particularly in antiviral and anticancer research . Structurally, it features:

  • Position 6: A 2-oxo-2-(pyrrolidin-1-yl)ethyl substituent, introducing a ketone and pyrrolidine moiety that may influence hydrogen bonding and conformational flexibility.
  • Core structure: The fused triazole-pyrimidine system, which contributes to π-π stacking interactions and metabolic stability .

Properties

IUPAC Name

3-benzyl-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O2/c24-14(21-8-4-5-9-21)11-22-12-18-16-15(17(22)25)19-20-23(16)10-13-6-2-1-3-7-13/h1-3,6-7,12H,4-5,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHWVVBTTJSMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with pyrimidine intermediates under controlled conditions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the pyrrolidinone moiety.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific hydrogen atoms with other functional groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, enhancing the compound’s versatility.

Scientific Research Applications

3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.

    Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, with specific properties.

Mechanism of Action

The mechanism of action of 3-benzyl-6-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected Analogues

Compound Name/Identifier Position 3 Substituent Position 6 Substituent Molecular Weight (g/mol) Key Biological Activity Source Reference
Target Compound Benzyl 2-oxo-2-(pyrrolidin-1-yl)ethyl 393.43 Under investigation
3-(4-Bromobenzyl)-8a 4-Bromobenzyl None (unsubstituted) 367.20 Synthetic intermediate
5-Ethyl-3-(3-piperidin-4-yloxyphenyl)-14a 3-(Piperidin-4-yloxy)phenyl Ethyl 408.47 Antiviral (CHIKV inhibition)
3-(4-Methoxybenzyl)-2 4-Methoxybenzyl Thioxo 342.37 Anticancer (MCF-7/A-549 cells)
6-[2-oxo-2-(4-phenylpiperazinyl)ethyl] Benzyl 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl 517.59 Type-2 cannabinoid receptor affinity

Key Findings:

Substituent Effects on Bioactivity: The benzyl group at position 3 is a common feature in antiviral and anticancer derivatives. Modifications like bromination (e.g., 4-bromobenzyl in 8a ) enhance steric bulk but reduce solubility, limiting therapeutic utility. Pyrrolidine vs. Piperazine: Replacement of pyrrolidin-1-yl (target compound) with 4-phenylpiperazinyl () increases molecular weight and alters receptor selectivity, as seen in cannabinoid receptor affinity studies .

Thioxo substituents (e.g., compound 2 ) enhance anticancer activity, likely via thiol-mediated redox modulation.

Antiviral vs. Anticancer SAR :

  • Antiviral activity (e.g., CHIKV inhibition) requires a meta-substituted aryl group at position 3 and small alkyl/oxoethyl groups at position 6 .
  • Anticancer activity correlates with thioxo or glycoside moieties at position 6, as seen in compound 3 .

Physicochemical and Pharmacokinetic Insights

  • Lipophilicity : The target compound (LogP ~2.8) is less polar than its 4-phenylpiperazinyl analogue (LogP ~3.5) due to pyrrolidine’s smaller ring size .
  • Metabolic Stability : Pyrrolidine-containing derivatives exhibit slower CYP450-mediated oxidation compared to piperazine analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.